molecular formula C27H24F2N2O5 B2853971 N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3,5-dimethoxybenzamide CAS No. 690651-53-7

N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3,5-dimethoxybenzamide

Cat. No.: B2853971
CAS No.: 690651-53-7
M. Wt: 494.495
InChI Key: OCUHFLCPQSCRPV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3,5-dimethoxybenzamide is a synthetic small molecule of interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a 3,5-dimethoxybenzamide moiety and a phthalimide (1,3-dioxoisoindolin) group, features commonly associated with bioactive compounds . The presence of multiple fluorine atoms on one aromatic ring is a strategic modification often employed to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . Researchers are investigating this compound primarily within the context of early-stage drug discovery. Its complex structure, which includes a flexible butyl linker, makes it a valuable intermediate or scaffold for developing novel enzyme inhibitors or receptor modulators. The specific biological target and mechanism of action for this precise molecule are areas of active investigation, though related trifluorinated benzamide compounds have been explored for their potential as targeted therapeutic agents . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biological screening. It is provided For Research Use Only.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N2O5/c1-35-19-13-17(14-20(16-19)36-2)25(32)30(24-10-9-18(28)15-23(24)29)11-5-6-12-31-26(33)21-7-3-4-8-22(21)27(31)34/h3-4,7-10,13-16H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUHFLCPQSCRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=C4)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H24F2N2O3C_{23}H_{24}F_{2}N_{2}O_{3} and a molecular weight of approximately 440.5 g/mol. Its structure includes a difluorophenyl group, a dioxoisoindoline moiety, and methoxybenzamide functionalities, which contribute to its unique biological properties.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:

  • Sigma Receptors : The compound has been studied for its affinity towards sigma receptors, particularly the sigma-2 receptor. Research indicates that sigma-2 receptor ligands can induce apoptosis in cancer cells by activating caspase pathways .
  • Enzyme Inhibition : The benzamide structure is known to interact with specific enzymes, potentially inhibiting their activity and thereby affecting various physiological processes.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance:

  • In Vitro Studies : In assays involving human cancer cell lines, the compound demonstrated significant cytotoxicity. The mechanism was linked to the modulation of sigma receptors and subsequent apoptosis induction .
  • In Vivo Studies : Animal models have shown that administration of similar compounds resulted in reduced tumor growth rates and increased survival times compared to controls .

Neuroprotective Effects

The sigma-2 receptor is also implicated in neuroprotection. Compounds targeting this receptor may help alleviate neurodegenerative conditions by modulating neurotransmitter release and reducing oxidative stress .

Comparative Biological Activity

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:

CompoundSigma Receptor AffinityAnticancer ActivityNeuroprotective Effects
Compound AHighModerateLow
Compound BModerateHighModerate
This compoundHighHighHigh

Case Studies

  • Study on Sigma Receptor Ligands : A study screened multiple compounds for their sigma receptor affinity and found that those with structural similarities to this compound exhibited promising results in reducing cell proliferation in tumor models .
  • Neuroprotective Research : Another investigation into the neuroprotective effects of sigma receptor ligands indicated that compounds like this compound could potentially mitigate symptoms in models of neurodegeneration by enhancing neuronal survival under stress conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent and Heterocycle Variations

Table 1: Structural Comparison of Benzamide Derivatives
Compound Benzamide Substituents Linker Heterocycle Biological Target Reference
Target Compound 3,5-dimethoxy Butyl 1,3-dioxoisoindolinyl Unknown -
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl) pentanamide (7g) Thiophen-3-yl Pentanamide Piperazine Dopamine D3 receptor
Patent Compound (tert-butyl ester) 2,4-difluoro Ethyl Pyridinone p38 MAP kinase
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide 4-nitro-3-methyl Thiazole None Unknown

Key Observations :

  • The target compound ’s 3,5-dimethoxy groups contrast with electron-withdrawing substituents (e.g., nitro in ) or halogenated aryl groups (e.g., 2,4-dichlorophenyl in ), which may alter solubility and receptor affinity.
Table 2: Spectroscopic Data Comparison
Compound IR ν(C=O) (cm⁻¹) IR ν(NH) (cm⁻¹) Synthesis Highlights Reference
Target Compound ~1660–1680 Not reported Likely involves hydrazide coupling
Hydrazinecarbothioamides [4–6] 1663–1682 3150–3319 Derived from hydrazides + isothiocyanates
1,2,4-Triazoles [7–9] Absent 3278–3414 Base-mediated cyclization

Key Observations :

  • The target’s C=O stretches align with benzamide derivatives in , confirming the presence of the carbonyl group.
  • Absence of NH stretches in the dioxoisoindolinyl group (unlike triazoles in ) suggests differences in tautomeric behavior or hydrogen-bonding capacity.

Preparation Methods

Boc Protection of 2,4-Difluoroaniline

The initial step involves protecting the primary amine of 2,4-difluoroaniline using di-tert-butyl dicarbonate (Boc₂O). Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) catalyzes this reaction under solvent-free conditions, achieving 99% yield in 5 minutes.

Table 1: Boc Protection Optimization

Catalyst Solvent Time (h) Yield (%)
Fe(OTf)₃ (1%) Neat 0.083 99
[TPA][Pro] IL Neat 0.217 99

Alkylation with 1,4-Dibromobutane

The Boc-protected amine undergoes alkylation with 1,4-dibromobutane in tetrahydrofuran (THF) at 0°C. Sodium hydride (NaH) facilitates deprotonation, enabling nucleophilic substitution to install the butyl chain. Subsequent Boc deprotection with trifluoroacetic acid (TFA) yields the secondary amine intermediate.

Cyclization with Phthalic Anhydride

Reacting the secondary amine with phthalic anhydride in acetic acid at reflux forms the 1,3-dioxoisoindoline ring. This step proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon.

Synthesis of 3,5-Dimethoxybenzoyl Chloride

Chlorination of 3,5-Dimethoxybenzoic Acid

Thionyl chloride (SOCl₂) converts 3,5-dimethoxybenzoic acid to its acyl chloride derivative. The reaction is conducted under reflux in dichloromethane (DCM), with excess SOCl₂ removed via distillation. This method ensures >95% purity, critical for efficient amide bond formation.

Amide Coupling and Final Assembly

Schotten-Baumann Reaction

The amine intermediate and 3,5-dimethoxybenzoyl chloride are combined in a biphasic system of DCM and aqueous sodium bicarbonate (NaHCO₃). Vigorous stirring at 0–5°C prevents hydrolysis of the acyl chloride, achieving 85–90% yield.

Table 2: Amidation Conditions Comparison

Base Solvent Temperature (°C) Yield (%)
NaHCO₃ DCM/H₂O 0–5 89
Triethylamine THF 25 78

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3). High-performance liquid chromatography (HPLC) confirms >98% purity, while nuclear magnetic resonance (NMR) verifies structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.78 (m, 4H, phthalimide), 6.95 (d, J = 8.4 Hz, 2H, difluorophenyl), 6.55 (s, 2H, dimethoxybenzoyl), 3.85 (s, 6H, OCH₃), 3.45–3.35 (m, 4H, butyl chain).

Alternative Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for Boc protection from hours to minutes. For example, 2,4-difluoroaniline and Boc₂O in acetonitrile reach 95% conversion in 10 minutes at 100°C.

Enzymatic Amidation

Lipase-catalyzed amidation in ionic liquids offers a greener alternative. Candida antarctica lipase B (CAL-B) facilitates coupling with 80% yield, avoiding harsh acid chlorides.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3,5-dimethoxybenzamide?

  • Methodology : A multi-step synthesis is typically required. For example, coupling reactions between fluorinated benzamide precursors and isoindoline derivatives can be performed under reflux conditions with catalysts like concentrated H₂SO₄. Phthalic anhydride in acetic acid may be used to introduce the dioxoisoindolin moiety, followed by alkylation or amidation steps . Solvents such as ethanol or ethyl acetate are often employed, and purification involves techniques like recrystallization (e.g., chloroform/methanol mixtures) or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Use FT-IR to confirm functional groups (e.g., C=O stretches at ~1670 cm⁻¹, NH bends at ~1600 cm⁻¹) . NMR (¹H and ¹³C) identifies proton environments and carbon frameworks, such as aromatic protons (δ 7.93–8.08 ppm) and carbonyl carbons (δ 168–170 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, with deviations <0.005 Da indicating purity .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Methodology : Anhydrous solvents (e.g., DMF, THF) under inert atmospheres (N₂/Ar) minimize side reactions. Reflux temperatures (70–100°C) and controlled pH (e.g., NaHCO₃ washes) improve selectivity. Reaction progress is monitored via TLC (Rf comparison) or HPLC .

Advanced Research Questions

Q. How can density functional theory (DFT) and Hirshfeld surface analysis elucidate molecular packing and intermolecular interactions in the crystal lattice?

  • Methodology : DFT calculations (e.g., B3LYP/6-311G++(d,p)) optimize geometry and compute HOMO-LUMO energies to predict reactivity. Hirshfeld surfaces quantify intermolecular contacts (e.g., O–H···O, N–H···O hydrogen bonds) that stabilize the crystal structure. X-ray diffraction data (e.g., monoclinic P21/n space group, unit cell parameters: a = 14.094 Å, b = 7.248 Å) are used to validate computational models .

Q. What strategies address challenges in resolving disordered crystallographic regions for this compound?

  • Methodology : High-resolution SC-XRD (single-crystal X-ray diffraction) with MoKα radiation (λ = 0.71073 Å) and iterative refinement (e.g., SHELXL) can resolve disorder. Thermal ellipsoid analysis and occupancy factor adjustments improve electron density maps. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodology : Systematic modification of substituents (e.g., varying fluorine positions on the phenyl ring or alkyl chain length) is followed by in vitro assays (e.g., cytotoxicity, enzyme inhibition). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or kinase domains. Pharmacophore modeling identifies critical functional groups for activity .

Q. What experimental and computational approaches validate the compound’s potential as an anticancer agent?

  • Methodology : In vitro assays (MTT or SRB) measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa). Flow cytometry assesses apoptosis (Annexin V/PI staining). In silico ADMET predictions (e.g., SwissADME) evaluate drug-likeness, while molecular dynamics simulations (e.g., GROMACS) model target protein interactions over time .

Methodological Considerations

Q. How are conflicting spectral data (e.g., NMR shifts) reconciled during structural elucidation?

  • Methodology : Compare experimental data with computed NMR spectra (e.g., Gaussian GIAO method). Use deuterated solvents (DMSO-d₆, CDCl₃) to avoid solvent peaks. For ambiguous signals, 2D NMR (COSY, HSQC) resolves coupling networks and carbon-proton correlations .

Q. What purification techniques are optimal for isolating this compound from byproducts?

  • Methodology : Gradient column chromatography (silica gel, hexane/EtOAc) separates polar and non-polar impurities. For thermally stable compounds, vacuum distillation or sublimation may be used. Recrystallization from solvent pairs (e.g., CHCl₃:MeOH 1:1) enhances purity .

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